Methyl 3-(5-methoxypyridin-3-yl)acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKFCLGWVROJC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673852 | |
| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000896-01-4 | |
| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-(5-hydroxypyridin-3-yl)acrylate.
Reduction: Formation of 3-(5-methoxypyridin-3-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Methyl 3-(5-methoxypyridin-3-yl)acrylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:
- Oxidation : Potentially converting the methoxy group to hydroxyl or carbonyl groups.
- Reduction : Transforming the acrylate ester into corresponding alcohol derivatives.
- Substitution Reactions : Facilitating nucleophilic substitutions to introduce new functional groups.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Hydroxypyridine derivatives |
| Reduction | LiAlH₄, NaBH₄ | Propanol derivatives |
| Substitution | Amines, Thiols | Substituted pyridine derivatives |
Biology
In biological research, this compound has been investigated for its potential interactions with enzymes and receptors. It may serve as a ligand in receptor binding studies and contribute to understanding enzyme mechanisms. Preliminary studies suggest:
- Anti-inflammatory Activity : Potential modulation of inflammatory pathways.
- Antimicrobial Properties : Interaction with microbial resistance mechanisms.
Medicine
The compound is being explored for its pharmacological properties, particularly in drug design and development. Its unique structure may confer beneficial effects in treating various conditions:
- Potential Drug Candidate : Investigated for anti-inflammatory and antimicrobial activities.
- Ligand Development : Used in designing ligands for targeted therapies.
Mechanism of Action
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Differences and Implications
In contrast, bromo or chloro substituents (e.g., in ) withdraw electron density, making the ring more electrophilic . Steric Effects: Substituent positions (e.g., 3-OCH₃ vs. 2-Cl) influence steric hindrance. For example, 2-chloro-5-methylpyridin-3-yl () may hinder access to reactive sites compared to the target compound.
Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound’s methyl ester (vs. ethyl in ) reduces molecular weight and may improve metabolic stability in pharmaceutical contexts. Ethyl esters generally increase lipophilicity, affecting solubility .
pyridine) plays a critical role.
Biological Activity
Methyl 3-(5-methoxypyridin-3-yl)acrylate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound features a methoxy group attached to a pyridine ring, which is further connected to an acrylate moiety, contributing to its unique properties and possible interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁NO₃
- Molecular Weight : 193.2 g/mol
- CAS Number : 1233560-96-7
The structural features of this compound suggest that it may interact with various biological targets, influencing its pharmacological profile. The methoxy substitution on the pyridine ring is particularly noteworthy as it may enhance the compound's reactivity and biological effects compared to similar compounds.
The mechanism of action of this compound is not fully elucidated, but preliminary studies suggest it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. The acrylate ester moiety may play a crucial role in binding to these targets, potentially modulating their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities, including:
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases.
Antioxidant Activity
This compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This activity is vital for developing treatments for conditions associated with oxidative damage.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl (E)-3-(pyridin-3-yl)acrylate | Pyridine ring, acrylate functionality | Limited; lacks methoxy group |
| Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate | Amino group on pyridine | Enhanced solubility; different reactivity |
| Methyl (E)-3-(pyrimidin-4-yl)acrylate | Pyrimidine ring | Distinct heterocyclic structure; varied applications |
This table illustrates how the presence of specific functional groups can influence the biological activity of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
